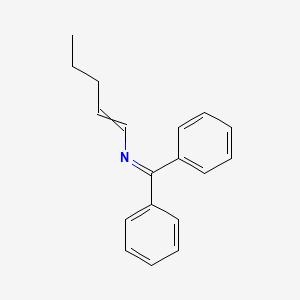
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a 5-ethylthiophen-2-yl group Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure product purity.
化学反応の分析
Types of Reactions
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoxaline core can act as a pharmacophore, binding to active sites and modulating biological activity. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-Phenylquinoxaline: Similar quinoxaline core but with a phenyl group instead of a thiophene ring.
3-(2-thienyl)-1H-quinoxalin-2-one: Similar structure but with a different thiophene substitution pattern.
Uniqueness
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one is unique due to the presence of the 5-ethylthiophen-2-yl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities and applications.
特性
CAS番号 |
63756-41-2 |
|---|---|
分子式 |
C14H12N2OS |
分子量 |
256.32 g/mol |
IUPAC名 |
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-7-8-12(18-9)13-14(17)16-11-6-4-3-5-10(11)15-13/h3-8H,2H2,1H3,(H,16,17) |
InChIキー |
JSEHDGGXDBGWKQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


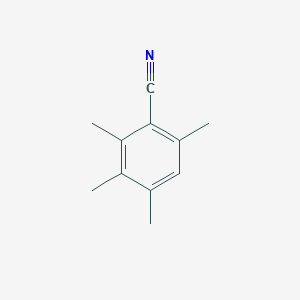
![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)

![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)

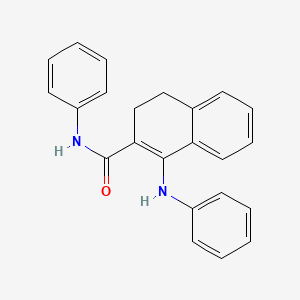

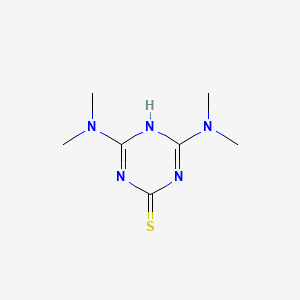
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
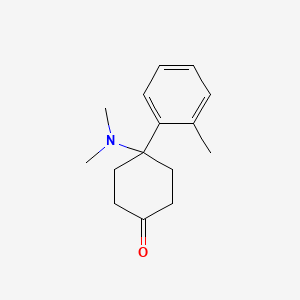

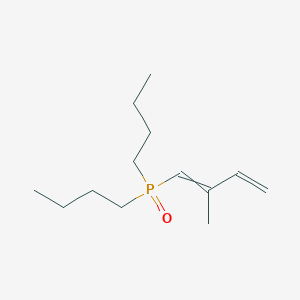
![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
